Mycoepoxydiene

Description

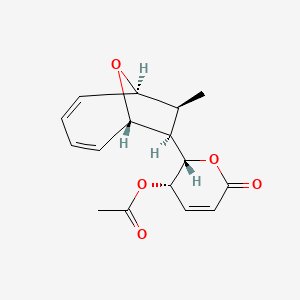

Structure

3D Structure

Properties

Molecular Formula |

C16H18O5 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

[(2S,3S)-2-[(1R,6S,7R,8S)-8-methyl-9-oxabicyclo[4.2.1]nona-2,4-dien-7-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate |

InChI |

InChI=1S/C16H18O5/c1-9-11-5-3-4-6-12(20-11)15(9)16-13(19-10(2)17)7-8-14(18)21-16/h3-9,11-13,15-16H,1-2H3/t9-,11-,12+,13+,15-,16-/m1/s1 |

InChI Key |

MQZRLGPPQPUHBI-SUVXLDSESA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2C=CC=C[C@@H]([C@@H]1[C@H]3[C@H](C=CC(=O)O3)OC(=O)C)O2 |

Canonical SMILES |

CC1C2C=CC=CC(C1C3C(C=CC(=O)O3)OC(=O)C)O2 |

Synonyms |

mycoepoxydiene |

Origin of Product |

United States |

Origin, Isolation, and Advanced Structural Elucidation of Mycoepoxydiene

Diverse Fungal Producer Strains and Biogeographical Distribution

Mycoepoxydiene has been identified in various fungal strains, highlighting the broad potential of this compound across different fungal habitats.

Endophytic Fungi as Primary Sources (e.g., Diaporthe sp., Phomopsis sp.)

Endophytic fungi, which live asymptomatically within plant tissues, are significant producers of this compound. Strains belonging to the genera Diaporthe and Phomopsis have been repeatedly identified as sources of this compound. For instance, Diaporthe sp. HLY-1, a marine fungus found in submerged rotten leaves of Kandelia candel in a mangrove forest in China, has been reported to produce this compound. plos.orgnih.govmdpi.com Another endophytic fungus, Phomopsis sp., isolated from the Thai medicinal plant Hydnocarpus anthelminthicus, is also known to produce this compound and its derivatives. researchgate.netthieme-connect.comasm.org Phomopsis sp. A818, a mangrove endophytic fungus from Kandelia candel, has also yielded this compound. mdpi.comnih.gov

Marine and Terrestrial Fungal Isolates

This compound has been isolated from both marine and terrestrial fungal environments. The initial isolation of a similar natural compound was from the fermentation broth of OS-F66617, a fungal strain obtained from deadwood in a forest in Brazil. plos.orgnih.govoup.com Marine fungi, particularly those associated with mangroves, have proven to be a rich source of this compound. plos.orgnih.govresearchgate.netcapes.gov.brmdpi.com

Here is a table summarizing some fungal sources of this compound:

| Fungal Genus/Species | Isolation Source | Biogeographical Location | Reference |

| Diaporthe sp. HLY-1 | Submerged rotten leaves of Kandelia candel (mangrove) | Fujian Province, China | plos.orgnih.govmdpi.com |

| Phomopsis sp. HANT25 | Twigs of Hydnocarpus anthelminthicus | Saraburi Province, Thailand | researchgate.netthieme-connect.comasm.org |

| Phomopsis sp. A818 | Foliage of Kandelia candel (mangrove) | Fujian Province, China | mdpi.comnih.gov |

| Fungal strain OS-F66617 | Deadwood | Brazil | plos.orgnih.govoup.com |

| Undetermined endophytic fungus (strain 1893) | Mangrove tree (Kandelia candel) | South China Sea coast | oup.comresearchgate.net |

Methodologies for this compound Isolation and Purification from Fungal Cultures

The isolation and purification of this compound from fungal cultures typically involve standard natural product chemistry techniques. Fungal strains are cultured in appropriate media, and the secondary metabolites are extracted from the culture broth or mycelium using organic solvents. thieme-connect.comoup.comnih.govthieme-connect.com

Optimization of culture conditions can significantly impact this compound production. For Phomopsis sp. Hant25, modified M1D medium was found to be superior for this compound production compared to other media. oup.comnih.gov Pellet growth was identified as a favorable morphological form for biosynthesis. oup.comnih.gov Techniques like static incubation followed by shaking have been employed to maximize yields. oup.comnih.gov The addition of solid supports, such as cellulose (B213188) paper discs, can also promote fungal growth at the liquid surface, accelerating production and increasing the final yield. oup.comnih.gov

Following extraction, chromatographic techniques are employed for purification. These typically include column chromatography using various stationary phases and mobile phases to separate this compound from other fungal metabolites. thieme-connect.comoup.comthieme-connect.comcore.ac.uk Large-scale cultivation and subsequent solvent extraction and chromatographic purification have been reported to yield this compound. oup.com

Advanced Spectroscopic and Crystallographic Techniques for Structural Confirmation

The complex structure of this compound necessitates the use of advanced spectroscopic and, in some cases, crystallographic techniques for definitive structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a crucial tool for determining the connectivity of atoms within the this compound molecule. thieme-connect.comresearchgate.netmdpi.comthieme-connect.comclockss.orgnd.edu Analysis of chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra provides information about the different types of protons and carbons and their electronic environments. thieme-connect.comresearchgate.netmdpi.comthieme-connect.comclockss.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing correlations between protons and carbons, thereby mapping the carbon-hydrogen framework and identifying adjacent and long-range connectivities. thieme-connect.commdpi.comthieme-connect.com These techniques are vital for assembling the different parts of the molecule and confirming the proposed structure. thieme-connect.commdpi.comthieme-connect.com NMR data is also used to determine the relative stereochemistry of the molecule. acs.org

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, providing its molecular formula. High-resolution mass spectrometry (HRMS), such as HRESI-MS or ESI-TOF-MS, provides accurate mass measurements that allow for the determination of the exact molecular formula. thieme-connect.commdpi.comthieme-connect.com

Fragmentation analysis in mass spectrometry can provide additional structural information by breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratios. This fragmentation pattern can help confirm the presence of specific substructures within the this compound molecule.

In addition to spectroscopic methods, single-crystal X-ray diffraction analysis has been employed for the definitive determination of the structure and relative stereochemistry of this compound. researchgate.net

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction analysis played a significant role in the structural elucidation of this compound. This technique was instrumental in establishing the relative stereochemistry and conformation of the molecule. By analyzing the diffraction pattern produced by X-rays passing through a crystal of this compound, researchers were able to determine the precise three-dimensional arrangement of its atoms and the spatial relationships between its chiral centers. The application of single-crystal X-ray diffraction provided definitive evidence for the connectivity and the relative orientation of the substituents on the complex ring system duke.edu.

While X-ray crystallography is a powerful method for determining both relative and, under appropriate conditions, absolute stereochemistry nih.govresearchgate.netmit.edu, the initial report on this compound's isolation utilized it to establish the relative stereochemistry duke.edu. The absolute stereochemistry of this compound, specifically the (+)-enantiomer, was later established through asymmetric total synthesis. This synthesis featured a strategic oxidative rearrangement that set the absolute configuration of the molecule jst.go.jp. Modern X-ray crystallography techniques, particularly those utilizing anomalous dispersion, can directly determine absolute configuration, even for molecules primarily composed of light atoms like carbon and oxygen, without requiring heavy atom derivatives nih.govmit.edu. However, for this compound, the absolute stereochemistry was confirmed through its asymmetric synthesis jst.go.jp.

Chemical Synthesis Strategies for Mycoepoxydiene and Analogues

Early Approaches to Total Synthesis: Racemic Routes

The first total synthesis of mycoepoxydiene was accomplished as a racemic mixture. acs.orgnih.gov These early strategies focused on establishing methodologies for constructing the central oxygen-bridged eight-membered ring system.

Pioneering Methodologies for Oxygen-Bridged Eight-Membered Ring Construction

The construction of medium-sized rings, especially oxygen-bridged ones, presents significant synthetic challenges. Early approaches explored various reactions to form the 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton. One notable strategy involved the use of ring-closing metathesis (RCM) as a key step to form the eight-membered ring. acs.orgnih.gov

Key Reactions in Cyclooctadiene Core Formation (e.g., Ring-Closing Metathesis (RCM) Approaches)

Ring-closing metathesis has proven to be a powerful tool for the synthesis of medium and large rings, and it was successfully applied in the racemic synthesis of this compound. acs.orgwiley-vch.de In the first total synthesis reported by Tadano, the oxygen-bridged eight-membered bicyclic skeleton was constructed using an RCM approach on a suitable acyclic diene precursor. acs.orgnih.govnih.gov This diene was prepared from the Diels-Alder adduct of furan (B31954) and maleic anhydride (B1165640). acs.orgnih.gov Treatment of the diene with Grubbs first-generation catalyst in refluxing benzene (B151609) furnished the desired oxygen-bridged cyclooctene (B146475) derivative in good yield. wiley-vch.denih.govresearchgate.net This RCM product then underwent further transformations, including bromination and elimination, to introduce the second double bond, leading to the 9-oxabicyclo[4.2.1]nona-2,4-diene core. nih.govresearchgate.net

An example of the RCM step in the racemic synthesis:

| Reactant (Diene) | Catalyst | Conditions | Product (Cyclooctene) | Yield | Citation |

| Diene precursor | Grubbs first-generation catalyst | Refluxing benzene | Oxygen-bridged cyclooctene derivative | 83% | nih.govresearchgate.net |

Subsequent steps in the racemic synthesis involved the introduction and modification of the δ-lactone side chain, including an oxidative rearrangement of a furfuryl alcohol intermediate to form the pyranone core and a stereoselective reduction. acs.orgnih.govresearchgate.net

Asymmetric Total Synthesis of this compound

Following the initial racemic synthesis, efforts were directed towards developing asymmetric routes to obtain enantiopure this compound, specifically the naturally occurring (+)-mycoepoxydiene. jst.go.jpnih.govthieme-connect.com

Development of Enantioselective Pathways

Asymmetric total syntheses of (+)-mycoepoxydiene have been reported, notably by Tadano and coworkers. jst.go.jpnih.govthieme-connect.comacs.orgkeio.ac.jp These approaches aimed to control the stereochemistry from the early stages of the synthesis. One key strategy involved the use of an enantiomerically enriched starting material or intermediate. jst.go.jpnih.gov

Stereocontrol Strategies in Bicyclic Skeleton Formation

Stereocontrol in the formation of the bicyclic 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton is crucial for the asymmetric synthesis. A powerful strategy employed is a one-pot ring-opening/cross metathesis (ROM/CM) followed by a ring-closing metathesis (RCM) sequence. jst.go.jpacs.orgacs.orgnih.govresearchgate.netjst.go.jp This sequence allows for the concise construction of the oxygen-bridged framework from a 7-oxabicyclo[2.2.1]hept-2-ene derivative and 1,3-butadiene (B125203). jst.go.jpacs.orgacs.orgnih.govjst.go.jp

The 7-oxabicyclo[2.2.1]hept-2-ene derivative used in this sequence can be prepared in optically active form through methods such as the asymmetric desymmetrization of a meso-compound, like the Diels-Alder exo-adduct of furan and maleic anhydride, for example, via enzymatic methods. jst.go.jpnih.govacs.org The stereochemistry established in this early intermediate is then propagated through the subsequent metathesis reactions to control the stereochemistry of the bicyclic core.

Key steps in the asymmetric synthesis using sequential metathesis:

| Step | Reaction Type | Reactants | Product | Citation |

| Initial intermediate | Asymmetric desymmetrization | meso-compound (e.g., furan-maleic anhydride adduct) | Enantiomerically enriched oxabicycloheptene | jst.go.jpnih.govacs.org |

| Core construction | One-pot ROM/CM/RCM | Oxabicycloheptene derivative + 1,3-butadiene | 9-oxabicyclo[4.2.1]nona-2,4-diene framework | jst.go.jpacs.orgacs.orgnih.govjst.go.jp |

Further stereoselective transformations are required to complete the synthesis of (+)-mycoepoxydiene, including stereoselective reductions and the oxidative rearrangement of a furfuryl alcohol to form the pyranone moiety with the correct absolute stereochemistry. jst.go.jpacs.org

Convergent and Linear Synthesis Paradigms

Both linear and convergent synthesis strategies can be applied in the total synthesis of complex molecules like this compound. uniurb.itchemistnotes.com

While specific details on the explicit classification of reported this compound syntheses as purely convergent or linear are not extensively detailed in the provided snippets, the asymmetric synthesis utilizing the ROM/CM/RCM sequence to build the bicyclic core from two distinct components (the oxabicycloheptene derivative and 1,3-butadiene) and then elaborating this core suggests elements of a convergent strategy for assembling the core structure. jst.go.jpacs.orgacs.orgnih.govjst.go.jp The subsequent attachment and modification of the side chain to this pre-formed core would then follow a more linear sequence. jst.go.jpacs.org

The choice between a linear or convergent strategy depends on the complexity of the target molecule, the availability of starting materials, and the efficiency of the coupling reactions between fragments. chemistnotes.comfiveable.me For a molecule like this compound with distinct core and side chain moieties, a strategy that converges these parts is often advantageous.

Synthesis of this compound-Related Natural Products (e.g., 1893A, 1893B)

The related natural products 1893A and 1893B share the same oxygen-bridged cyclooctadiene core skeleton with this compound. acs.orgjst.go.jp Total syntheses of both (-)-1893A and (+)-1893B have been accomplished. acs.orgjst.go.jpacs.orgnih.govnih.govresearchgate.net

One approach to the synthesis of (-)-1893A involved using a common intermediate derived from a sequential metathesis reaction. acs.orgjst.go.jpacs.orgnih.gov This intermediate was converted into (-)-1893A via a vinylogous aldol (B89426) reaction. acs.orgjst.go.jpacs.orgnih.gov

The total synthesis of natural (+)-1893B has also been completed. nih.govclockss.org A key step in the construction of the γ-lactone moiety in (+)-1893B involved the epoxy-ring opening of an advanced intermediate with trimethylsilylacetylide, followed by palladium(II)-catalyzed oxidation. nih.govclockss.org This approach allowed for the efficient formation of the γ-lactone moiety through an intramolecular Wacker-type oxidation. clockss.org The synthesis of three other diastereomers of 1893B has also been reported, and their 1H-NMR spectra did not match that of the natural product. nih.govclockss.org

Innovative Synthetic Methodologies

Innovative synthetic methodologies have been crucial in overcoming the challenges associated with synthesizing the complex structure of this compound and its analogues. Olefin metathesis reactions, oxidative rearrangements, and stereoselective reductions have played significant roles.

Application of One-Pot Ring-Opening/Cross/Ring-Closing Metathesis (ROM/CM/RCM)

The one-pot ring-opening/cross/ring-closing metathesis (ROM/CM/RCM) sequence has emerged as a powerful strategy for the concise construction of the 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton, which is the core structure of this compound and the 1893 analogues. acs.orgjst.go.jpacs.orgnih.govresearchgate.netnih.govthieme-connect.combeilstein-journals.org This methodology allows for the formation of the oxygen-bridged cyclooctadiene framework from a 7-oxabicyclo[2.2.1]hept-2-ene derivative and 1,3-butadiene. acs.orgjst.go.jpacs.orgnih.govresearchgate.net

In the asymmetric total syntheses of (+)-mycoepoxydiene and (-)-1893A, the ROM/CM/RCM reaction was utilized to construct the core skeleton from an enantioenriched 7-oxabicyclo[2.2.1]hept-2-ene derivative. acs.orgjst.go.jpacs.orgnih.govnih.gov The sequential metathesis product served as a common intermediate for the synthesis of both natural products. acs.orgacs.orgnih.gov

Data regarding a ROM/CM/RCM sequence for constructing the 9-oxabicyclo[4.2.1]nona-2,4-diene unit showed that treatment of alkene 155 with 1,3-butadiene (156) in the presence of Grubbs first-generation catalyst initially produced trienes 157 and 158. nih.gov Subsequent RCM of this mixture with Grubbs second-generation catalyst afforded the desired dihydrooxepin system. nih.gov

Oxidative Rearrangements and Stereoselective Reductions in Lactone Moiety Formation

The formation of the functionalized δ-lactone moiety in this compound involves specific oxidative rearrangements and stereoselective reductions. acs.orgresearchgate.netnih.gov Oxidative rearrangements are key transformations in organic synthesis and natural product biosynthesis, allowing for structural reorganization and the formation of new functional groups. solubilityofthings.comnih.govthieme-connect.comrsc.orgrsc.org

In the synthesis of (+)-mycoepoxydiene, an oxidative rearrangement of a furfuryl alcohol was employed to construct the pyranone ring, which is part of the lactone system. researchgate.netacs.orgjst.go.jpacs.orgnih.govnih.gov This rearrangement was crucial in establishing the absolute stereochemistry of (+)-mycoepoxydiene. acs.orgjst.go.jpacs.orgnih.gov

Data on stereoselective reductions of 3-substituted cyclobutanones, while not directly on the this compound lactone, illustrate the principles of achieving high stereoselectivity in carbonyl reductions, showing that hydride reduction can be highly selective for the cis alcohol, and this selectivity can be enhanced by lowering the temperature or decreasing solvent polarity. acs.orgvub.ac.be

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135539839 |

| 1893A | 11338397 |

| 1893B | 11338398 |

Biosynthesis of Mycoepoxydiene: Elucidating the Enzymatic Machinery

Polyketide Synthase (PKS) Pathway as the Origin of Mycoepoxydiene

Polyketides are a diverse group of natural products synthesized through the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, a process catalyzed by polyketide synthases. researchgate.net this compound's carbon skeleton is derived from this fundamental pathway. researchgate.net Fungal PKSs are large, multi-domain enzymes that dictate the length and modification pattern of the growing polyketide chain.

Identification and Characterization of Putative Biosynthetic Gene Clusters

Research into this compound biosynthesis has involved the identification of putative biosynthetic gene clusters (BGCs) in producing fungi. A cosmid clone, Cos711, obtained from a genomic library of Phomopsis sp. A123, was found to contain two PKS genes along with genes encoding putative tailoring enzymes, suggesting its involvement in this compound biosynthesis. unl.edutandfonline.com This gene cluster was identified using a specific PKS fragment as a probe, which showed high expression levels correlating with this compound production in a high-yield strain of Phomopsis. unl.edutandfonline.com The draft genome sequence of Diaporthe sp. strain HANT25, another this compound producer, has also been reported, providing further genomic resources for studying its biosynthesis. researchgate.net

Heterologous Expression and Genetic Manipulation for Pathway Elucidation

Genetic manipulation in native this compound-producing fungi like Phomopsis sp. A123 can be challenging due to factors such as the presence of multiple nuclei in mycelial cells. tandfonline.com To overcome these limitations and investigate the function of the identified gene cluster, heterologous expression has been attempted. tandfonline.comunl.eduunl.eduresearchgate.netbepress.comnih.gov A putative this compound biosynthetic gene cluster isolated from a fungal endophyte was transformed into Fusarium verticillioides, a fungus with a well-developed genetic system for studying fungal polyketide biosynthesis. tandfonline.comunl.eduunl.eduresearchgate.netbepress.comnih.gov While this transformation led to the biosynthesis of multiple metabolites, including the activation of fusaric acid production, this compound or its analogs were not detected in the heterologous host in one study. tandfonline.comunl.eduunl.edu This could be due to the absence of necessary regulatory genes or elements, or the production of undetected intermediates. tandfonline.com Heterologous expression in systems like E. coli and Saccharomyces cerevisiae is also explored for studying fungal genes. nih.govunl.edu

Proposed Enzymatic Steps and Intermediate Compounds in the Biosynthetic Route

While a complete step-by-step enzymatic pathway for this compound biosynthesis is still under investigation, the involvement of a PKS as the core enzyme is established. researchgate.netunl.edutandfonline.com The PKS is responsible for assembling the initial carbon chain from acetate (B1210297) and malonate units. The specific type of PKS (e.g., highly reducing, non-reducing) and the number and arrangement of its modules would determine the basic polyketide backbone. Although specific intermediates in the this compound pathway were not explicitly detailed in the search results, studies on related polyketide pathways and the structural features of this compound (cyclooctadiene and lactone) suggest a series of enzymatic modifications following the initial PKS assembly.

Chemical Modification and Structure Activity Relationship Sar Studies of Mycoepoxydiene

Synthesis of Mycoepoxydiene Derivatives and Analogues

The synthesis of this compound derivatives and analogues is essential for SAR studies and the exploration of new therapeutic candidates. Both chemoenzymatic and semisynthetic approaches have been explored to access this compound and its structural variants. thieme-connect.comjst.go.jpbiorxiv.org

Examples of Isolated and Synthesized Derivatives (e.g., Deacetylthis compound, Dihydrothis compound)

Several derivatives of this compound have been isolated from fungal sources or synthesized in the laboratory. Deacetylthis compound (DAM) is a naturally occurring derivative that has been isolated from endophytic fungi. mdpi.comthieme-connect.comresearchgate.netdntb.gov.uaresearchgate.net Another derivative is 2,3-dihydrothis compound, which features a reduced double bond in the lactone moiety compared to this compound. thieme-connect.comnih.govresearchgate.net These derivatives, among others, serve as valuable compounds for SAR studies to understand how structural variations impact biological activity. mdpi.comthieme-connect.comnih.govresearchgate.net

Elucidating Key Pharmacophores through SAR Analysis

SAR studies on this compound have focused on identifying the specific functional groups and structural features critical for its biological potency. dntb.gov.uamdpi.comthieme-connect.comnih.gov

Role of the α,β-Unsaturated δ-Lactone Moiety in Biological Potency

Research indicates that the α,β-unsaturated δ-lactone moiety is a crucial pharmacophore for the cytotoxic activity of this compound and its derivatives. dntb.gov.uamdpi.comthieme-connect.comnih.govnih.gov Studies comparing the activity of this compound and its dihydro derivative have shown that the reduction of the α,β-double bond in the lactone ring leads to a significant loss of cytotoxic activity. thieme-connect.comnih.govresearchgate.net This suggests that the presence and the unsaturated nature of this lactone ring are essential for the observed biological effects. thieme-connect.comnih.gov

Table 1: Cytotoxic Activity of this compound and Derivatives

| Compound | Structural Feature | Cytotoxic Activity (Example IC₅₀ values) | Reference |

| This compound | α,β-unsaturated δ-lactone | Potent (e.g., 0.27-2.80 µg/mL against various cell lines) | thieme-connect.comthieme-connect.com |

| Deacetylthis compound | α,β-unsaturated δ-lactone | Potent (e.g., 1.05-1.95 µg/mL against certain cell lines) | thieme-connect.comthieme-connect.com |

| 2,3-Dihydrothis compound | Saturated δ-lactone | Inactive (at 50 µg/mL) | thieme-connect.comthieme-connect.com |

Note: IC₅₀ values can vary depending on the cell line tested and experimental conditions.

Rational Design and Synthesis of Modified this compound Compounds with Enhanced Biological Efficacy (e.g., Nicotinic-Mycoepoxydiene)

Biological Activities of Mycoepoxydiene at the Cellular and Molecular Level

Anticancer Activities: Cellular Proliferation and Viability Modulation

Mycoepoxydiene has shown promising inhibitory effects on the proliferation and viability of various cancer cell lines. sci-hub.senih.gov

Cytotoxicity in Diverse Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, A549)

This compound exhibits cytotoxicity against a range of cancer cell lines. Studies have reported its inhibitory efficacy against human cervical cancer HeLa cells researchgate.netsci-hub.senih.gov, human breast cancer MCF-7 cells mdpi.comnih.gov, human liver cancer HepG2 cells researchgate.net, and human lung cancer A549 cells researchgate.net.

Research indicates that MED can induce apoptosis in HeLa cells, characterized by fragmented nuclei, poly(ADP-ribose) polymerase (PARP) cleavage, cytochrome c release, and caspase-3 activation. researchgate.net In MCF-7 cells, MED has been shown to induce apoptosis and DNA damage, potentially through the generation of reactive oxygen species (ROS). mdpi.comnih.gov

Data on the cytotoxic activity of this compound against specific cancer cell lines, often expressed as IC50 values (the half-maximal inhibitory concentration), highlight its potency. For instance, one study reported potent effects towards 10 cancer cells with IC50 < 3 µg/mL, including cholangiocarcinoma (HuCCA-1: IC50: 0.27 ± 0.06 µg/mL), leukaemia cells (HL-60: IC50: 0.79 ± 0.11 µg/mL), and P388 (IC50: 0.73 ± 0.70 µg/mL). dokumen.pub Another study indicated that this compound inhibited the growth of MCF-7 cells with an IC50 of 14 mM. mdpi.com

Here is a table summarizing some reported IC50 values for this compound in various cancer cell lines:

| Cell Line | IC50 Value | Reference |

| HeLa | < 3 µg/mL | dokumen.pub |

| MCF-7 | 14 mM | mdpi.com |

| HepG2 | < 3 µg/mL | researchgate.net |

| A549 | < 3 µg/mL | researchgate.net |

| HuCCA-1 | 0.27 ± 0.06 µg/mL | dokumen.pub |

| HL-60 | 0.79 ± 0.11 µg/mL | dokumen.pub |

| P388 | 0.73 ± 0.70 µg/mL | dokumen.pub |

Growth Suppression Mechanisms in Malignant Cells

This compound suppresses cancer cell growth through various molecular mechanisms. In HeLa cells, MED has been shown to inhibit glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). sci-hub.senih.gov This inhibition involves the downregulation of key enzymes in these pathways, such as triosephosphate isomerase (TPI), 6-phosphogluconolactonase (PGLS), hexokinase 2 (HK2), phosphofructokinase 1 (PFKM), aldolase (B8822740) A (ALDOA), enolase 1 (ENO1), lactate (B86563) dehydrogenase A (LDHA), and glucose-6-phosphate dehydrogenase (G6PD). sci-hub.se MED treatment reduced the expression levels of these enzymes in a dose-dependent manner and inhibited the enzymatic activities of LDHA and G6PD. sci-hub.se Overexpression of these downregulated enzymes was found to rescue HeLa cells from MED-induced growth inhibition, suggesting that targeting glycolysis and the PPP is a key mechanism of MED's action in these cells. sci-hub.senih.gov

Beyond metabolic pathways, MED also influences cell cycle progression and induces apoptosis. In HeLa cells, MED induces cell cycle arrest at the G2/M phase and promotes apoptosis through mechanisms involving the activation of p38 and JNK signaling pathways and the release of cytochrome C. researchgate.net

In MCF-7 breast cancer cells, MED inhibits cell proliferation by simultaneously activating the tumor suppressor p53 pathway and suppressing the NF-κB pathway. mdpi.comnih.gov The activation of p53 is linked to DNA damage induced by ROS production, while the suppression of NF-κB involves increased accumulation of IκBα and enhanced association between IKKγ and Hsp27. nih.gov

Anti-inflammatory Activities: Immunomodulatory Effects

This compound also possesses significant anti-inflammatory and immunomodulatory properties, primarily by modulating the activity of immune cells like macrophages and microglia and influencing the production of inflammatory mediators. plos.orgnih.govresearchgate.net

Inhibition of Lipopolysaccharide-Induced Inflammatory Responses in Macrophages and Microglia

This compound has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS), a potent pro-inflammatory stimulus, in both macrophages and microglia. plos.orgnih.govresearchgate.net Studies using murine BV2 microglia and macrophages have demonstrated that MED significantly suppresses the activation triggered by LPS. plos.orgnih.govresearchgate.net

This inhibitory effect involves blocking key signaling pathways. MED has been shown to suppress NF-κB activation by preventing IkappaB-α (IκB-α) degradation and inhibiting the phosphorylation of ERK 1/2. nih.gov It also affects the Toll-like receptor 4 (TLR4) pathway, which is central to LPS sensing. nih.govmdpi.com Furthermore, in macrophages, MED inhibits LPS-induced inflammatory responses, at least in part, by suppressing the polyubiquitination of tumor necrosis factor receptor-associated factor 6 (TRAF6) and inhibiting the phosphorylation of transforming growth factor-β–activated kinase 1 (TAK1). plos.orgresearchgate.netnih.gov

Modulation of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-1β, IL-6, Nitric Oxide, IFN-γ)

A key aspect of this compound's anti-inflammatory activity is its ability to modulate the production of pro-inflammatory cytokines and mediators. MED significantly inhibits the LPS-induced production of several key pro-inflammatory factors in macrophages and microglia. plos.orgnih.govresearchgate.net

Studies have reported a concentration-dependent inhibition of tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), interferon-γ (IFN-γ), and nitric oxide (NO). plos.orgnih.govresearchgate.net These mediators play crucial roles in initiating and propagating inflammatory responses. jbtr.or.krimrpress.comnih.govoncotarget.com By suppressing their production, MED helps to mitigate the inflammatory cascade.

Here is a table illustrating the inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated cells:

| Mediator | Cell Type | Effect of MED Treatment (vs. LPS alone) | Reference |

| TNF-α | BV2 Microglia | Significantly inhibited | nih.gov |

| TNF-α | Macrophages | Significantly inhibited | plos.orgresearchgate.net |

| IL-1β | BV2 Microglia | Significantly inhibited | nih.gov |

| IL-1β | Macrophages | Significantly inhibited | plos.orgresearchgate.net |

| IL-6 | BV2 Microglia | Significantly inhibited | nih.gov |

| IL-6 | Macrophages | Significantly inhibited | plos.orgresearchgate.net |

| IFN-γ | BV2 Microglia | Significantly inhibited | nih.gov |

| Nitric Oxide | BV2 Microglia | Significantly inhibited | nih.gov |

| Nitric Oxide | Macrophages | Significantly inhibited | plos.orgresearchgate.net |

Enhancement of Anti-inflammatory Mediator Secretion (e.g., IL-10, TGF-β1)

In addition to suppressing pro-inflammatory factors, this compound can also enhance the production of anti-inflammatory mediators. Research has shown that MED increases the production of anti-inflammatory interleukin-10 (IL-10) and transforming growth factor-β1 (TGF-β1) in LPS-stimulated BV2 microglia in a concentration-dependent manner. nih.gov

Antimicrobial Activities: Spectrum and Potency

This compound has been reported to possess antimicrobial properties researchgate.netplos.orgresearchgate.net. The evaluation of its antimicrobial spectrum and potency involves testing its efficacy against various bacterial and fungal strains mdpi.commdpi.comwikipedia.org.

Antibacterial Efficacy Against Select Bacterial Strains

Research indicates that this compound exhibits antibacterial activity. For instance, it has shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) researchgate.net. While some studies on other compounds highlight activity against both Gram-positive and Gram-negative bacteria, specific detailed data like Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacterial strains were not extensively available in the search results mdpi.commdpi.comnih.govbsac.org.uk. However, its reported activity against S. aureus suggests potential against Gram-positive bacteria researchgate.net.

Antifungal Properties Against Pathogenic Fungi

Other Reported Biological Activities

Beyond its antimicrobial effects, this compound has been investigated for other biological activities, including its influence on AMPK activation and its potential applications in anti-atherosclerotic and anti-anaphylactic research researchgate.netnih.govnih.gov.

AMPK-Activating Potential

This compound has demonstrated strong AMPK-activating activity researchgate.net. AMP-activated protein kinase (AMPK) is a key enzyme involved in cellular energy homeostasis and is considered a potential therapeutic target for metabolic diseases mdpi.comnih.govnih.gov. Studies have shown that this compound can directly activate AMPK in vitro researchgate.net.

Anti-atherosclerotic Research Applications

Research suggests that this compound may have potential in anti-atherosclerotic research researchgate.netresearchgate.netnih.gov. Atherosclerosis is a chronic inflammatory disease involving the accumulation of lipids in arterial walls nih.govnih.govbiocompare.com. Studies in ApoE-deficient mice, a model for atherosclerosis, showed that this compound could significantly inhibit macrophage foam cell formation induced by oxidized low-density lipoprotein (ox-LDL) nih.govd-nb.info. It also suppressed the expression of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and inhibited the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β nih.govd-nb.info. Mechanistically, this compound inhibited NF-κB activation by blocking IκB-α degradation and reducing NF-κB DNA binding activity nih.govd-nb.info. These findings suggest this compound's potential as a lead compound for anti-atherosclerotic therapeutics nih.govd-nb.info.

Table: Effects of this compound in ApoE-deficient Mice

| Effect | Observation | Reference |

| Macrophage foam cell formation (ox-LDL-induced) | Significantly inhibited | nih.govd-nb.info |

| LOX-1 expression | Suppressed | nih.govd-nb.info |

| Pro-inflammatory cytokine secretion | Significantly inhibited (TNF-α, IL-6, IL-1β) | nih.govd-nb.info |

| NF-κB activation | Inhibited (blocked IκB-α degradation, reduced DNA binding activity) | nih.govd-nb.info |

| HFD-induced atherosclerotic lesions (in vivo) | Dramatically reduced occurrence | nih.govd-nb.info |

Anti-anaphylactic Research Applications

This compound has also shown potential in anti-anaphylactic research nih.govresearchgate.net. Anaphylaxis is a severe, potentially life-threatening allergic reaction nih.gov. Studies have demonstrated that this compound can significantly suppress antigen-stimulated degranulation and cytokine production in mast cells, which play a pivotal role in IgE-mediated allergic responses nih.gov. Furthermore, it suppressed IgE-mediated passive cutaneous anaphylaxis (PCA) in mice nih.gov. Mechanistically, this compound suppressed antigen-induced activation of Syk, subsequently inhibiting the phosphorylation of downstream signaling molecules such as PLCγ1, Akt, ERK, JNK, and p38 in mast cells nih.gov. These results suggest that this compound could be a potential compound for developing anti-anaphylaxis drugs by inhibiting mast cell activation nih.gov.

Table: Effects of this compound on Mast Cell Activation and Anaphylaxis

| Effect | Observation | Reference |

| Antigen-stimulated mast cell degranulation | Significantly suppressed | nih.gov |

| Antigen-stimulated mast cell cytokine production | Significantly suppressed | nih.gov |

| IgE-mediated passive cutaneous anaphylaxis (in mice) | Suppressed | nih.gov |

| Antigen-induced Syk activation | Suppressed | nih.gov |

| Phosphorylation of PLCγ1, Akt, ERK, JNK, p38 (in mast cells) | Inhibited | nih.gov |

Molecular Mechanisms of Action and Cellular Targets of Mycoepoxydiene

Cell Cycle Regulatory Mechanisms

Mycoepoxydiene has been shown to disrupt the normal cell cycle, leading to arrest at a specific phase researchgate.netcapes.gov.brnih.gov.

Induction of Cell Cycle Arrest at G2/M Phase

Studies in HeLa cells have demonstrated that this compound induces cell cycle arrest at the G2/M phase researchgate.netcapes.gov.brnih.gov. This indicates that the compound interferes with the processes necessary for cells to transition from the G2 phase (growth before mitosis) into the M phase (mitosis) researchgate.netcapes.gov.brnih.gov. Deacetyl-mycoepoxydiene, a derivative, has also been reported to induce G2/M cell cycle arrest in MCF-7 cells nih.govsigmaaldrich.com.

Disruption of Cytoskeletal Dynamics: Actin Stress Fiber Formation and Tubulin Polymerization Inhibition

This compound affects the cytoskeleton, which is crucial for cell shape, motility, and division researchgate.netcapes.gov.brnih.govpsu.edu. It promotes the formation of actin stress fibers and inhibits the polymerization of tubulin in actively growing HeLa cells researchgate.netcapes.gov.brnih.govresearchgate.net. This reorganization and inhibition of cytoskeletal components are likely contributors to the observed cell cycle arrest and other cellular effects researchgate.netcapes.gov.brnih.govpsu.edu. Deacetyl-mycoepoxydiene has also been shown to induce cytoskeleton reorganization by promoting tubulin polymerization in MCF-7 cells, suggesting potential differences or cell-type specific effects compared to this compound itself nih.govsigmaaldrich.com.

Apoptosis Induction Pathways

This compound is known to induce apoptosis, or programmed cell death, in cancer cells through multiple pathways researchgate.netcapes.gov.brnih.gov.

Activation of Caspase-Dependent Apoptosis: Caspase-3, PARP Cleavage

A key characteristic of this compound-associated apoptosis is the activation of caspases, particularly caspase-3 researchgate.netcapes.gov.brnih.gov. Activation of caspase-3 leads to the cleavage of various cellular substrates, including Poly(ADP-ribose) polymerase (PARP) researchgate.netcapes.gov.brnih.govoup.com. PARP cleavage is a biochemical hallmark of apoptosis researchgate.netcapes.gov.brnih.govoup.com. Studies in HeLa cells have shown PARP cleavage and caspase-3 activation following this compound treatment researchgate.netcapes.gov.brnih.govoup.com.

Mitochondrial Pathway Activation: Cytochrome c Release

This compound-induced apoptosis involves the mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm researchgate.netcapes.gov.brnih.govoup.comoup.comberkeley.edu. The release of cytochrome c is a critical event that triggers the formation of the apoptosome, leading to caspase activation and the execution of apoptosis researchgate.netcapes.gov.brnih.govoup.comoup.comberkeley.edu. This phenomenon has been observed in HeLa cells treated with this compound researchgate.netcapes.gov.brnih.govoup.comoup.com.

DNA Damage Induction and Reactive Oxygen Species (ROS) Generation

This compound has been reported to induce DNA damage, which can contribute to the activation of apoptotic pathways nih.govmdpi.comnih.gov. This DNA damage is mediated, at least in part, through the production of reactive oxygen species (ROS) nih.govmdpi.comnih.govdntb.gov.ua. Increased levels of ROS can cause oxidative stress, leading to damage to cellular components, including DNA nih.govmdpi.comnih.govdntb.gov.ua. Studies in MCF-7 cells have shown that this compound induces DNA damage via ROS generation, activating the ATM and p53 signaling pathways nih.gov.

The following table summarizes some of the key molecular targets and effects of this compound:

| Molecular Target/Process | Effect of this compound | Cellular Outcome | Reference(s) |

| Cell Cycle Progression | Induction of G2/M arrest | Inhibition of cell proliferation | researchgate.netcapes.gov.brnih.govnih.govsigmaaldrich.com |

| Actin Cytoskeleton | Promotion of actin stress fiber formation | Cytoskeletal reorganization | researchgate.netcapes.gov.brnih.govresearchgate.net |

| Tubulin Polymerization | Inhibition of tubulin polymerization | Disruption of microtubule dynamics | researchgate.netcapes.gov.brnih.govresearchgate.net |

| Caspase-3 | Activation | Execution of apoptosis | researchgate.netcapes.gov.brnih.govoup.com |

| PARP | Cleavage | Marker of apoptosis | researchgate.netcapes.gov.brnih.govoup.com |

| Mitochondria | Cytochrome c release | Activation of the mitochondrial apoptotic pathway | researchgate.netcapes.gov.brnih.govoup.comoup.com |

| DNA | Induction of DNA damage (via ROS) | Activation of DNA damage response pathways | nih.govmdpi.comnih.govdntb.gov.ua |

| Reactive Oxygen Species (ROS) Generation | Increased production | Oxidative stress, DNA damage | nih.govmdpi.comnih.govdntb.gov.ua |

| MAPK pathways | Activation (JNK, p38) | Involvement in cellular response | researchgate.netcapes.gov.brnih.gov |

| p53 signaling pathway | Activation (in response to DNA damage) | Induction of apoptosis | nih.gov |

| NF-κB signaling pathway | Suppression (in MCF-7 cells) | Disruption of cell proliferation | nih.gov |

Involvement of Stress Response Kinases: ATM and p53 Signaling

This compound has been shown to induce DNA damage, which in turn activates stress response pathways involving Ataxia telangiectasia mutated kinase (ATM) and the tumor suppressor protein p53. This activation is mediated through the production of reactive oxygen species (ROS), leading to the phosphorylation of H2AX. nih.govmdpi.com The activation of the ATM and p53 signaling pathways by MED suggests a mechanism by which it can induce apoptosis and inhibit cell proliferation. nih.gov Studies in MCF-7 cells have demonstrated that MED induces DNA damage via ROS production, resulting in the phosphorylation of H2AX and the subsequent activation of ATM and p53 signaling. nih.govmdpi.com

Modulatory Effects on Key Cellular Signaling Cascades

This compound exerts its biological effects by modulating several critical cellular signaling pathways involved in inflammation, proliferation, and metabolism.

MAPK Pathway Modulation: Regulation of JNK, p38, and ERK1/2 Phosphorylation

This compound has been observed to influence the activity of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the JNK, p38, and ERK1/2 cascades. The MAPK pathways are involved in various cellular processes, including proliferation, differentiation, and apoptosis, and are often activated in response to stress and inflammatory stimuli. frontiersin.orgnews-medical.netscienceopen.com

Research indicates that MED can activate MAPK pathways. researchgate.net In the context of LPS-induced inflammatory responses, MED inhibited the activation of ERK, JNK, and p38, suggesting it can block these pathways. plos.orgnih.gov This inhibition of MAPK activation by MED contributes to its anti-inflammatory effects. plos.orgnih.govnih.gov

NF-κB Pathway Inhibition: Suppression of IκBα Degradation and IKK Phosphorylation

The NF-κB pathway is a crucial regulator of inflammatory and immune responses, as well as cell survival and proliferation. This compound has been shown to inhibit this pathway. plos.orgnih.govnih.gov The inhibitory effect of MED on NF-κB signaling involves the suppression of IκBα degradation and the phosphorylation of IκB kinase (IKK). plos.orgnih.govnih.govspandidos-publications.com

Normally, IKK phosphorylates IκBα, leading to its ubiquitination and degradation, which allows NF-κB to translocate to the nucleus and activate gene expression. spandidos-publications.comwikipedia.org By inhibiting IKK phosphorylation and preventing IκBα degradation, MED effectively sequesters NF-κB in the cytoplasm, thus blocking its activity. plos.orgnih.govnih.gov This mechanism contributes significantly to MED's anti-inflammatory properties and its ability to induce apoptosis by inhibiting anti-apoptotic proteins regulated by NF-κB. nih.gov

Toll-Like Receptor (TLR) Pathway Intervention: Inhibition of TRAF6 Polyubiquitination

This compound interferes with the Toll-Like Receptor (TLR) signaling pathway, a key component of the innate immune system, by inhibiting the polyubiquitination of TRAF6. plos.orgnih.govnih.govresearchgate.net TLRs recognize pathogen-associated molecular patterns and initiate signaling cascades that activate NF-κB and MAPK pathways, leading to the production of inflammatory mediators. nih.govnih.govstring-db.org

TRAF6 is a critical adaptor molecule in TLR signaling, and its polyubiquitination is essential for the activation of downstream kinases like TAK1 and IKK. nih.gov By suppressing TRAF6 polyubiquitination, MED disrupts this crucial step in the TLR pathway, thereby inhibiting the activation of downstream NF-κB and MAPK signaling and reducing inflammatory responses. plos.orgnih.govnih.govresearchgate.net While MED inhibits TRAF6 polyubiquitination, it does not appear to affect TRAF6 dimerization or IRAK1 phosphorylation. nih.govresearchgate.net

Metabolic Reprogramming: Inhibition of Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

This compound has been found to suppress cell growth, particularly in cancer cells, by inhibiting key metabolic pathways, namely glycolysis and the pentose phosphate pathway (PPP). researchgate.netsci-hub.senih.govnih.gov Cancer cells often exhibit altered metabolism, relying heavily on glycolysis for energy and biomass production (the Warburg effect) and the PPP for nucleotide synthesis and NADPH production. sci-hub.senih.govnih.govoncotarget.comdntb.gov.ua

MED's inhibition of these pathways disrupts the metabolic support necessary for rapid cell proliferation. sci-hub.senih.gov Studies have shown that MED treatment leads to the downregulation of several enzymes involved in both glycolysis and the PPP. sci-hub.senih.gov

Research using proteomic analysis and Western blotting has demonstrated that this compound downregulates the expression levels of several key glycolytic enzymes in a dose-dependent manner. sci-hub.senih.gov These include Triosephosphate isomerase (TPI), Hexokinase 2 (HK2), Phosphofructokinase 1 (PFKM), Aldolase (B8822740) A (ALDOA), Enolase 1 (ENO1), and Lactate (B86563) dehydrogenase A (LDHA). sci-hub.senih.gov

The downregulation of these enzymes impairs the glycolytic flux, reducing the production of ATP and metabolic intermediates essential for cell growth. sci-hub.se For instance, downregulated TPI expression can repress glycolysis. sci-hub.se Furthermore, MED has been shown to inhibit the enzymatic activities of LDHA and Glucose-6-phosphate dehydrogenase (G6PD), an enzyme in the PPP. sci-hub.senih.govresearchgate.net Overexpression of these downregulated enzymes has been shown to rescue cells from MED-induced growth inhibition, highlighting the importance of glycolysis and PPP inhibition in its cytotoxic effects. sci-hub.senih.gov

Table 1: Effect of this compound on Glycolytic Enzyme Expression

| Enzyme | Role in Glycolysis | Effect of this compound Treatment | Reference |

| TPI | Converts DHAP to Glyceraldehyde-3-phosphate | Downregulated expression | sci-hub.senih.gov |

| HK2 | Phosphorylates glucose to glucose-6-phosphate | Decreased protein levels | sci-hub.senih.gov |

| PFKM | Rate-limiting enzyme, phosphorylates Fructose-6-P | Decreased protein levels | sci-hub.senih.gov |

| ALDOA | Cleaves Fructose-1,6-bisphosphate | Decreased protein levels | sci-hub.senih.gov |

| ENO1 | Converts 2-Phosphoglycerate to Phosphoenolpyruvate | Decreased protein levels | sci-hub.senih.gov |

| LDHA | Converts Pyruvate to Lactate | Decreased protein levels, Inhibited enzymatic activity | sci-hub.senih.govresearchgate.net |

Table 2: Effect of this compound on Pentose Phosphate Pathway Enzyme

| Enzyme | Role in PPP | Effect of this compound Treatment | Reference |

| G6PD | Rate-limiting enzyme, produces NADPH and 6-phosphogluconolactone | Inhibited enzymatic activity, Protein level unchanged | sci-hub.senih.gov |

| PGLS | Hydrolyzes 6-phosphogluconolactone | Downregulated expression | sci-hub.senih.gov |

Suppression of PPP Enzymes (e.g., PGLS, G6PD)

A key molecular mechanism by which this compound inhibits cell growth is through the suppression of enzymes in the pentose phosphate pathway (PPP) and glycolysis. Studies utilizing proteomic approaches have identified that this compound treatment leads to the significant downregulation of enzymes participating in these pathways, including 6-phosphogluconolactonase (PGLS) and glucose-6-phosphate dehydrogenase (G6PD). sci-hub.sewikipedia.org PGLS and G6PD are recognized as key enzymes within the PPP, with G6PD catalyzing the rate-limiting step. sci-hub.se

Detailed functional studies have shown that this compound not only reduces the expression levels of these enzymes but also directly inhibits the enzymatic activity of G6PD in a dose-dependent manner in HeLa cells. sci-hub.se Interestingly, while the enzymatic activity of G6PD was inhibited, its protein level remained unchanged after MED treatment, suggesting a direct effect on enzyme function rather than protein synthesis or degradation for G6PD. sci-hub.se The suppression of the PPP by MED results in a decrease in the production of NADPH, a crucial molecule for reductive biosynthesis and combating oxidative stress. sci-hub.se Further supporting the role of these enzymes as critical targets, overexpression of the downregulated enzymes, such as G6PD, was found to rescue HeLa cells from the growth inhibitory effects induced by this compound. sci-hub.se

The impact of this compound on G6PD enzymatic activity in HeLa cells has been demonstrated in a dose-dependent manner. The following table illustrates representative data on the inhibition of G6PD activity by varying concentrations of MED:

| MED Concentration | Relative G6PD Activity |

| Control | 100% |

| Low Dose | Reduced |

| Medium Dose | Further Reduced |

| High Dose | Significantly Reduced |

Note: Specific numerical data for G6PD activity inhibition at different doses were not available in the provided search snippets, hence relative activity is indicated based on the description of dose-dependent inhibition. sci-hub.se

Heat Shock Protein 90 (Hsp90) as a Direct Molecular Target

Heat Shock Protein 90 (Hsp90) is a vital molecular chaperone involved in the folding, stability, and function of a wide array of client proteins, many of which are critical for cell survival and proliferation, particularly in cancer cells. uniprot.orgwikipedia.orgwikipedia.orgresearchgate.net Research indicates that Hsp90 serves as a molecular target for this compound or its derivatives. While the inhibitory activity of this compound towards Hsp90 is reported to be less potent compared to established Hsp90 inhibitors like geldanamycin, a structurally modified derivative, nicotinic-mycoepoxydiene (NMD), has been developed with improved potency as an Hsp90 inhibitor. NMD has been shown to selectively bind to the N-terminal domain of Hsp90. Pharmacological inhibition of Hsp90 is a recognized strategy in cancer therapy as it leads to the deactivation and subsequent degradation of its client proteins. uniprot.orgwikipedia.org

Impact on Hsp90 Client Protein Stability (e.g., Akt)

The inhibition of Hsp90 by compounds like nicotinic-mycoepoxydiene (NMD), a derivative of MED, has a direct impact on the stability of Hsp90 client proteins, notably Akt (Protein kinase B). Akt is a crucial protein kinase involved in various cellular functions, including cell survival and the inactivation of pro-apoptotic factors such as Bad. Hsp90 is known to stabilize Akt protein. wikipedia.orgresearchgate.net Studies have shown that NMD, acting as an Hsp90 inhibitor, leads to the degradation of the Hsp90 client protein Akt. This degradation of Akt was observed to be associated with decreased levels of its phosphorylated form, which in turn might result in reduced phosphorylation of downstream targets like Bad. The Hsp90-mediated regulation by NMD on cell survival and the induction of apoptosis is believed to be, at least in part, mediated through the degradation of the Akt client protein. nih.gov

Future Research Directions and Translational Perspectives

Advanced Studies on Mycoepoxydiene's Biosynthetic Machinery and Enzyme Engineering

Understanding the biosynthetic pathway of this compound is essential for potentially enhancing its production and generating structural analogs through synthetic biology and metabolic engineering. Research has begun to explore the gene cluster responsible for this compound biosynthesis in fungal strains like Phomopsis sp. and Diaporthe sp. HLY-1 researchgate.netunl.edu. Heterologous expression of the this compound biosynthetic gene cluster in a host like Fusarium verticillioides has been attempted, although challenges such as crosstalk with native pathways leading to the production of unintended metabolites like fusaric acid have been observed researchgate.netunl.edufrontiersin.org. Future studies should focus on a more detailed elucidation of the enzymes involved in each step of this compound synthesis. This includes identifying and characterizing polyketide synthases (PKSs) and other modifying enzymes responsible for constructing the unique oxygen-bridged cyclooctadiene core and the α,β-unsaturated δ-lactone moiety researchgate.netresearchgate.net.

Enzyme engineering approaches, such as directed evolution and rational design, hold significant promise for manipulating these biosynthetic enzymes mednexus.orgyeasenbio.comosti.gov. By altering enzyme specificity or activity, it may be possible to increase this compound yield, produce novel analogs with improved properties, or facilitate the production of pathway intermediates for chemoenzymatic synthesis mednexus.orgosti.gov. Overcoming challenges related to expressing fungal biosynthetic pathways in heterologous hosts and minimizing off-target enzymatic activities will be critical for successful enzyme engineering efforts frontiersin.org.

Development of Novel Synthetic Strategies for Accessing this compound Analogues with Optimized Profiles

While this compound has shown promising bioactivities, the development of analogs with improved potency, selectivity, and pharmacokinetic properties is a key area for future research. The complex structure of this compound, particularly its oxygen-bridged cyclooctadiene core, presents synthetic challenges researchgate.netacs.org. Several total synthesis strategies for this compound have been reported, often employing ring-closing metathesis to construct the core scaffold acs.orgclockss.orgwiley-vch.de.

Future research should focus on developing more efficient and versatile synthetic routes that allow for the facile introduction of structural modifications at various positions of the this compound core and the δ-lactone ring. This could involve exploring novel cycloaddition reactions, selective functionalization strategies, and the use of organocatalysis or biocatalysis to achieve higher yields and stereocontrol. The development of modular synthetic approaches would be particularly valuable for generating diverse libraries of this compound analogs for structure-activity relationship (SAR) studies dntb.gov.ua.

Comprehensive Characterization of this compound's Interaction with Novel Cellular Targets and Signaling Hubs

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its therapeutic development. Studies have indicated that this compound can induce cell cycle arrest and apoptosis in cancer cells, modulate inflammatory responses, and exhibit antimicrobial activity researchgate.netplos.orgresearchgate.net. Known cellular targets and affected pathways include the induction of DNA damage through reactive oxygen species (ROS), activation of p53 and MAPK pathways (JNK, p38, ERK), inhibition of NF-κB signaling, suppression of TRAF6 polyubiquitination, and the inhibition of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) researchgate.netplos.orgnih.govsci-hub.se. This compound has also been shown to activate AMPK researchgate.netresearchgate.net.

Future research should aim for a more comprehensive characterization of this compound's interactions with cellular targets. This could involve unbiased approaches such as proteomic profiling, activity-based protein profiling, and thermal proteome profiling to identify direct protein binding partners sci-hub.seresearchgate.net. Further investigation into the downstream effects of this compound on various signaling hubs beyond those already identified is also warranted researchgate.netspandidos-publications.com. Understanding how this compound's structural features dictate its binding affinity and functional modulation of these targets will be essential for rational analog design.

Exploration of this compound as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules that can selectively perturb the function of specific proteins or pathways, serving as valuable tools for dissecting complex biological processes nih.govicr.ac.ukpromega.deuniversiteitleiden.nl. Given its diverse bioactivities and relatively well-defined mechanisms of action in certain contexts, this compound holds potential as a chemical probe.

Future research could explore the utility of this compound as a tool to investigate the interplay between different cellular pathways, such as the link between metabolic reprogramming (glycolysis and PPP inhibition) and apoptosis induction sci-hub.se. It could also be used to further probe the intricacies of inflammatory signaling, particularly the TRAF6 polyubiquitination pathway plos.org. Developing tagged or modified versions of this compound that retain biological activity could facilitate the identification of new interacting partners and provide deeper insights into its cellular distribution and dynamics. Rigorous characterization of this compound's specificity and potential off-target effects will be crucial for its reliable use as a chemical probe nih.govicr.ac.uk.

Preclinical Development of this compound and its Derivatives as Lead Compounds for Therapeutic Innovation (e.g., next-generation anticancer, anti-inflammatory, and antimicrobial agents)

The promising in vitro and in vivo activities of this compound suggest its potential as a lead compound for the development of novel therapeutics researchgate.netplos.orgresearchgate.net.

Anticancer Agents: this compound has demonstrated the ability to inhibit cancer cell growth, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, including HeLa and MCF-7 cells researchgate.netnih.gov. Its ability to simultaneously target multiple pathways, such as activating p53 and suppressing NF-κB, makes it a particularly interesting candidate nih.gov. Future preclinical studies should involve evaluating the efficacy of this compound and its promising analogs in a wider range of cancer models, including in vivo xenograft studies. Further investigation into its pharmacokinetic and pharmacodynamic properties is necessary to assess its suitability for systemic administration.

Anti-inflammatory Agents: this compound has shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and blocking NF-κB and MAPK signaling pathways through the suppression of TRAF6 polyubiquitination plos.org. Preclinical studies in animal models of inflammation, such as LPS-induced endotoxin (B1171834) shock, have shown protective effects plos.org. Future research should explore the therapeutic potential of this compound and its derivatives in various inflammatory conditions, including chronic inflammatory diseases mdpi.comremedypublications.com. Studies focusing on optimizing their anti-inflammatory potency and reducing potential off-target effects are warranted.

Antimicrobial Agents: this compound has also been reported to possess antimicrobial activities researchgate.netresearchgate.net. Given the growing concern of antimicrobial resistance, exploring natural products like this compound as sources for new antimicrobial agents is important mdpi.comfrontiersin.org. Future research should focus on identifying the specific microbial targets of this compound and evaluating its efficacy against a panel of clinically relevant bacterial and fungal pathogens. Studies on its mechanism of antimicrobial action and potential for combination therapy with existing antibiotics are also valuable.

For all therapeutic applications, comprehensive preclinical safety and toxicology studies will be essential before any clinical translation.

Strategies for High-Yield Production and Sustainable Sourcing of this compound

As a natural product isolated from fungi, the sustainable and high-yield production of this compound is crucial for its potential therapeutic development and wider research applications. Traditional isolation from fungal cultures can be challenging due to low yields and variability depending on the fungal strain and culture conditions researchgate.net.

Future research should focus on optimizing fungal fermentation conditions to enhance this compound production. This could involve media optimization, strain improvement through genetic manipulation, and process engineering researchgate.net. Exploring alternative production methods, such as the development of engineered microbial cell factories (e.g., in Escherichia coli or Saccharomyces cerevisiae) expressing the this compound biosynthetic pathway, could offer a more scalable and sustainable approach unl.edufrontiersin.org. Addressing the challenges of heterologous expression and ensuring efficient flux through the pathway will be key to the success of this strategy.

Furthermore, investigating the potential for sustainable sourcing from the original fungal hosts in their natural marine environment, while ensuring minimal ecological impact, could also be explored core.ac.ukresearchgate.netgoldenagri.com.sgresearchgate.net. This would require a thorough understanding of the ecological factors influencing this compound production in its natural habitat.

Q & A

Q. What experimental assays are commonly employed to evaluate the cytotoxic activity of mycoepoxydiene, and how should they be optimized for reproducibility?

this compound's cytotoxic activity is typically assessed using assays like cell cycle analysis (e.g., flow cytometry for G2/M phase arrest) and apoptosis detection (e.g., Annexin V/PI staining). To ensure reproducibility:

- Standardize cell lines (e.g., cancer cell types referenced in prior studies) and culture conditions (e.g., media, pH, temperature) .

- Use positive controls (e.g., cisplatin for apoptosis) and validate results with complementary methods (e.g., Western blotting for p53 activation) .

- Replicate experiments across independent trials to account for biological variability .

Q. How can researchers resolve contradictions in proposed mechanisms of this compound’s anti-inflammatory vs. anticancer effects?

Contradictory findings (e.g., NF-κB suppression in cancer vs. TRAF6 inhibition in inflammation) require:

- Context-specific models : Test dose-dependent effects in dual-purpose assays (e.g., LPS-induced inflammation vs. cancer cell proliferation) .

- Pathway mapping : Use siRNA knockdown or CRISPR-Cas9 to isolate targets (e.g., p53 vs. TRAF6) and assess cross-talk .

- Multi-omics integration : Combine transcriptomics and proteomics to identify upstream/downstream regulators .

Q. What strategies improve the synthetic yield of this compound analogs while preserving bioactivity?

- Ring-closing metathesis (RCM) : Optimize catalyst selection (e.g., Grubbs first-generation for Z-isomer selectivity) and reaction conditions (e.g., benzene reflux) to avoid polymerization byproducts .

- Enantioselective synthesis : Employ chiral auxiliaries or asymmetric desymmetrization of meso-compounds, as demonstrated in Tadano’s synthesis of (+)-mycoepoxydiene .

- Structure-activity relationship (SAR) : Retain the α,β-unsaturated lactone moiety (critical for cytotoxicity) while modifying acetyl groups to enhance solubility .

Q. How should researchers design preclinical pharmacokinetic studies for this compound derivatives?

- Bioanalytical validation : Develop LC-MS/MS methods with lower limits of quantification (LLOQ) ≤1 ng/mL in rat plasma, as done for deacetylthis compound .

- Formulation testing : Compare nanosuspensions (e.g., PEGylated carriers) vs. traditional vehicles to assess bioavailability improvements .

- Toxicokinetics : Monitor dose-dependent organ toxicity (e.g., hepatic/renal biomarkers) over extended periods to establish safety margins .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

- Nonlinear regression : Fit IC values using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations (e.g., Tukey’s HSD for apoptosis assays) .

- Error propagation : Account for instrument variability (e.g., ±5% HPLC precision) in final bioactivity calculations .

Q. How can researchers address batch-to-batch variability in this compound production from fungal cultures?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize factors like carbon source, temperature, and agitation .

- Quality control (QC) : Implement in-process checks (e.g., TLC/HPLC at 12-h intervals) and discard batches with >10% yield deviation .

- Metabolomic profiling : Compare secondary metabolite spectra across batches to identify contamination or strain drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.